molecular formula C11H13ClN2O4 B1523652 2-Boc-amino-6-chloro-nicotinic acid CAS No. 1224194-44-8

2-Boc-amino-6-chloro-nicotinic acid

Cat. No.: B1523652
CAS No.: 1224194-44-8
M. Wt: 272.68 g/mol
InChI Key: VTQPHEBAPHGVEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Boc-amino-6-chloro-nicotinic acid is a chemical compound that belongs to the class of nicotinic acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a chlorine atom attached to the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-amino-6-chloro-nicotinic acid typically involves the protection of the amino group with a Boc group, followed by chlorination of the nicotinic acid. One common method involves the following steps:

    Protection of the Amino Group: The amino group of nicotinic acid is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to yield the Boc-protected amino nicotinic acid.

    Chlorination: The Boc-protected amino nicotinic acid is then chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Boc-amino-6-chloro-nicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR). These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions, often in the presence of bases like potassium carbonate (K2CO3).

Major Products Formed

    Substitution Reactions: Products include various substituted nicotinic acids depending on the nucleophile used.

    Deprotection Reactions: The major product is 6-chloro-nicotinic acid with a free amino group.

    Coupling Reactions: Products are typically biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

2-Boc-amino-6-chloro-nicotinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the synthesis of drug candidates targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Boc-amino-6-chloro-nicotinic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the Boc group can influence the compound’s solubility and stability, while the chlorine atom can affect its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-chloro-nicotinic acid: Lacks the Boc protection, making it more reactive but less stable.

    2-Boc-amino-5-chloro-nicotinic acid: Similar structure but with the chlorine atom in a different position, leading to different reactivity and properties.

    2-Boc-amino-6-bromo-nicotinic acid: Contains a bromine atom instead of chlorine, which can affect its reactivity and biological activity.

Uniqueness

2-Boc-amino-6-chloro-nicotinic acid is unique due to the combination of the Boc-protected amino group and the chlorine atom, which provides a balance of stability and reactivity. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-8-6(9(15)16)4-5-7(12)13-8/h4-5H,1-3H3,(H,15,16)(H,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQPHEBAPHGVEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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